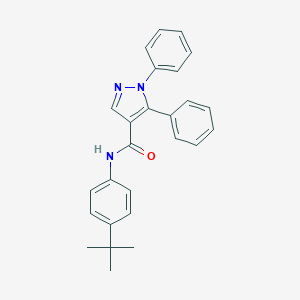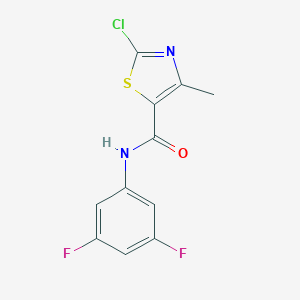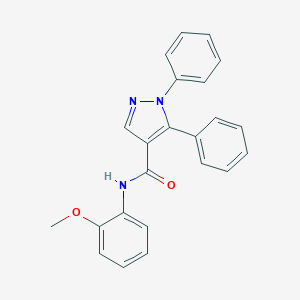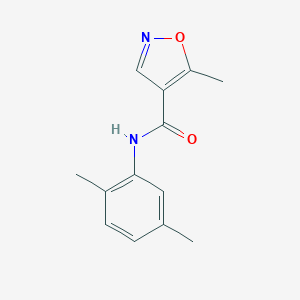
N-(2,5-dimethylphenyl)-5-methyl-4-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethylphenyl)-5-methyl-4-isoxazolecarboxamide, commonly known as DMI, is a synthetic compound that has gained significant attention in the field of neuroscience due to its potential therapeutic effects. DMI is a potent inhibitor of the enzyme phosphodiesterase-4 (PDE4), which plays a crucial role in the regulation of intracellular signaling pathways.
Mecanismo De Acción
DMI is a selective N-(2,5-dimethylphenyl)-5-methyl-4-isoxazolecarboxamide inhibitor, which means it specifically targets the N-(2,5-dimethylphenyl)-5-methyl-4-isoxazolecarboxamide enzyme and prevents it from breaking down cAMP. By inhibiting N-(2,5-dimethylphenyl)-5-methyl-4-isoxazolecarboxamide, DMI increases the levels of cAMP in the brain, which can lead to increased neurotransmitter release and synaptic plasticity. DMI also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
DMI has been shown to have a variety of biochemical and physiological effects in the brain, including increased levels of cAMP, increased neurotransmitter release, and increased synaptic plasticity. DMI has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DMI in lab experiments is its specificity for the N-(2,5-dimethylphenyl)-5-methyl-4-isoxazolecarboxamide enzyme, which allows for targeted manipulation of intracellular signaling pathways. However, DMI also has limitations, including its potential for off-target effects and the need for careful attention to reaction conditions and purification methods to ensure the purity of the final product.
Direcciones Futuras
Future research on DMI could focus on its potential therapeutic effects in specific neurological disorders, including depression, anxiety, and cognitive impairment. Additionally, further studies could investigate the potential for combination therapy with other drugs to enhance the therapeutic effects of DMI. Finally, future research could also focus on the development of new synthesis methods for DMI that are more efficient and cost-effective.
In conclusion, DMI is a synthetic compound that has gained significant attention in the field of neuroscience due to its potential therapeutic effects. DMI is a selective N-(2,5-dimethylphenyl)-5-methyl-4-isoxazolecarboxamide inhibitor that has been shown to have anti-inflammatory effects and increase the levels of cAMP in the brain. While DMI has advantages for targeted manipulation of intracellular signaling pathways, it also has limitations that require careful attention to reaction conditions and purification methods. Future research on DMI could focus on its potential therapeutic effects in specific neurological disorders, combination therapy, and new synthesis methods.
Métodos De Síntesis
DMI can be synthesized using a variety of methods, including the reaction of 2,5-dimethylphenyl isocyanate with 5-methylisoxazole-4-carboxylic acid or the reaction of 2,5-dimethylphenyl isocyanate with 5-methyl-4-isoxazolecarboxamide. The synthesis of DMI requires careful attention to reaction conditions and purification methods to ensure the purity of the final product.
Aplicaciones Científicas De Investigación
DMI has been extensively studied for its potential therapeutic effects in various neurological disorders, including depression, anxiety, and cognitive impairment. DMI has been shown to increase the levels of cyclic AMP (cAMP) in the brain, which is involved in the regulation of neurotransmitter release and synaptic plasticity. DMI has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in neurological disorders.
Propiedades
Nombre del producto |
N-(2,5-dimethylphenyl)-5-methyl-4-isoxazolecarboxamide |
|---|---|
Fórmula molecular |
C13H14N2O2 |
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
N-(2,5-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C13H14N2O2/c1-8-4-5-9(2)12(6-8)15-13(16)11-7-14-17-10(11)3/h4-7H,1-3H3,(H,15,16) |
Clave InChI |
WFBFWKCJPPEAOP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(ON=C2)C |
SMILES canónico |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(ON=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(3-Methylphenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287344.png)
![Methyl 3-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether](/img/structure/B287345.png)
![6-(2-Fluorophenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287348.png)
![6-(4-Fluorophenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287349.png)
![6-Phenyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287350.png)
![6-(4-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287352.png)
![6-(2-Methylphenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287353.png)
![6-[3-(Trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287354.png)
![6-Isopropyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287356.png)
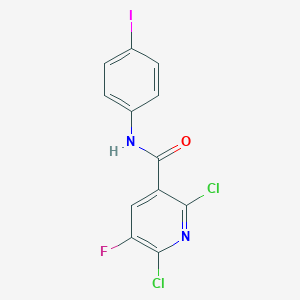
![N-[1-(4-chlorophenyl)ethyl]-1,5-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B287360.png)
